molecular formula C23H21NO4 B4063406 2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate

2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate

Cat. No.: B4063406
M. Wt: 375.4 g/mol
InChI Key: FJJJQESCIKJCLD-UHFFFAOYSA-N
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Description

2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the azabicyclo[4.1.0]heptane family, which is known to have a wide range of biological activities.2.1.0~2,6~]dec-4-yl)acetate.

Scientific Research Applications

Structural Analysis and Chemical Reactivity

Research has explored the exo Diels-Alder adducts between ortho- and para-N-acetoxyphenylmaleimides and furan, highlighting the structural aspects of compounds related to "2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)acetate." These studies provide insights into the dihedral angles, crystallographic properties, and packing through soft C-H...X (X is O or phenyl) interactions, forming interlinked centrosymmetric tetramers in the bc plane (Trujillo-Ferrara et al., 2004).

Synthesis and Biological Activity

Another line of research focuses on the synthesis and biological activity of novel series of heterocyclic compounds containing the succinimide moiety, which shares structural similarities with the compound of interest. These studies have led to the preparation of compounds characterized by NMR, ESI-MS, and elemental analyses, contributing to the understanding of cytotoxic properties in K562 and HeLa cells (Kuran et al., 2013).

Applications in Material Science

There is also research into the synthesis and application of materials, such as the study of a low bandgap benzimidazole derivative and its copolymer with 3,4-ethylenedioxythiophene for electrochemical studies. These studies involve the characterization of monomers and copolymers, investigating their optical and electrochromic properties, which could have implications for the development of advanced materials (Soylemez et al., 2015).

Advanced Chemical Synthesis

Further research delves into the realm of chemical synthesis, such as the study on palladium-catalyzed decarboxylative couplings of 2-(2-azaaryl)acetates with aryl halides and triflates. This reaction is potentially useful for synthesizing functionalized pyridines, quinolines, pyrazines, benzoxazoles, and benzothiazoles, demonstrating the versatility and applicability of related compounds in synthetic organic chemistry (Shang et al., 2010).

Properties

IUPAC Name

(2-phenylphenyl) 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-19(28-18-9-5-4-8-17(18)14-6-2-1-3-7-14)13-24-22(26)20-15-10-11-16(12-15)21(20)23(24)27/h1-9,15-16,20-21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJJQESCIKJCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)OC4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
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2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
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2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
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2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
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2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
Reactant of Route 6
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2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate

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